Olodaterol

Catalog No.
S538043
CAS No.
868049-49-4
M.F
C21H26N2O5
M. Wt
386.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olodaterol

CAS Number

868049-49-4

Product Name

Olodaterol

IUPAC Name

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1

InChI Key

COUYJEVMBVSIHV-SFHVURJKSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Synonyms

6-hydroxy-8-(1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-1,4-benzoxazin-3(4H)-one, BI 1744 CL, BI-1744 CL, olodaterol, Striverdi Respimat

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O
  • Anti-inflammatory effects

    Olodaterol's ability to relax airways is linked to its interaction with beta2-adrenergic receptors. Recent studies suggest Olodaterol may also have inherent anti-inflammatory properties beyond bronchodilation, potentially reducing inflammation in the airways of COPD patients []. This effect may be independent of inhaled corticosteroids (ICS), another common COPD treatment [].

  • Reducing respiratory syncytial virus (RSV) infection

    RSV is a common respiratory virus that can worsen COPD symptoms. Research suggests Olodaterol treatment might help reduce RSV infection in airway epithelial cells, both in healthy individuals and those with COPD []. This finding could be significant for preventing COPD exacerbations caused by RSV.

XLogP3

1.8

UNII

VD2YSN1AFD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

Olodaterol is indicated for use in chronic obstructive pulmonary disease (COPD), including chronic bronchitis and/or emphysema. It is not indicated for the treatment of acute exacerbations of COPD or for the treatment of asthma.
FDA Label

Pharmacology

Olodaterol is a potent agonist of the human beta2-adrenergic receptor in vitro, and is highly selective for this receptor, with much lower levels of activity at the b1- and b3-adrenergic receptors that are commonly expressed on cardiac smooth muscle and adipose tissue, respectively. Binding to the receptor causes smooth muscle relaxation in the lungs and bronchodilation. It has also been shown to potently reverse active bronchoconstriction.

MeSH Pharmacological Classification

Bronchodilator Agents

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC19 - Olodaterol

Mechanism of Action

Olodaterol is a long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

868049-49-4

Wikipedia

Olodaterol

Biological Half Life

The terminal half-life following intravenous administration is 22 hours. The terminal half-life following inhalation in contrast is about 45 hours, indicating that the latter is determined by absorption rather than by elimination processes.

Dates

Modify: 2023-08-15
1.Boujyssou, T.,Hoenke, C.,Rudolf, K., et al. Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24 h bronchodilatory efficacy. Bioorg. Med. Chem. Lett. 20(4), 1410-1414 (2010).

Explore Compound Types